Almitrine is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is used in the treatment of chronic obstructive pulmonary disease. It is also reported to have a potentially beneficial effect in treating the noctural oxygen desaturation without impairing the quality of sleep.
Almitrine is a diphenylmethylpiperazine derivative and respiratory stimulant that can be used to improve oxygenation. Upon systemic administration, almitrine targets, binds to and activates the peripheral chemoreceptors located on the carotid bodies. This enhances respiration and increases arterial oxygen tension while decreasing arterial carbon dioxide tension.
A respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. The drug increases arterial oxygen tension while decreasing arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease. It may also prove useful in the treatment of nocturnal oxygen desaturation without impairing the quality of sleep.
Almitrine
CAS No.: 27469-53-0
Cat. No.: VC0003048
Molecular Formula: C26H29F2N7
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27469-53-0 |
---|---|
Molecular Formula | C26H29F2N7 |
Molecular Weight | 477.6 g/mol |
IUPAC Name | 6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C26H29F2N7/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33) |
Standard InChI Key | OBDOVFRMEYHSQB-UHFFFAOYSA-N |
SMILES | C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Canonical SMILES | C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Appearance | Solid powder |
Chemical and Structural Properties of Almitrine
Almitrine, chemically designated as 2,4-Bis(allylamino)-6-(4-(bis(p-fluorophenyl)methyl)-1-piperazinyl)-s-triazine, is a small molecule with a molecular formula of and a molecular weight of 477.55 g/mol . Its structure features a triazine core substituted with allylamino groups and a diphenylmethylpiperazine moiety, which confers specificity for peripheral chemoreceptors . The compound’s density is 1.262 g/cm³, with a melting point of 181°C and a boiling point of 606.2°C . These physicochemical properties underlie its stability and bioavailability, enabling both oral and intravenous administration .
Table 1: Key Chemical Properties of Almitrine
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 477.55 g/mol | |
Density | 1.262 g/cm³ | |
Melting Point | 181°C | |
Boiling Point | 606.2°C | |
Solubility | Lipophilic |
Mechanism of Action: Dual Pathways in Respiratory Stimulation
Almitrine’s primary mechanism involves agonism of peripheral chemoreceptors located in the carotid bodies, which detect changes in arterial oxygen () and carbon dioxide () levels . By enhancing chemoreceptor sensitivity, it increases ventilatory drive, improving alveolar ventilation and gas exchange in COPD patients . This action elevates by 10–15 mmHg and reduces by 5–8 mmHg in clinical studies .
Emerging evidence suggests a secondary mitochondrial pathway. In rat diaphragm models, Almitrine accelerated recovery from muscle fatigue by modulating the electron transport chain and reducing oxidative stress . Unlike traditional antioxidants like N-acetylcysteine (NAC), Almitrine exhibited superior efficacy when administered pre-fatigue, reversing free radical-induced tension loss by 92% . This dual action—chemoreceptor activation and mitochondrial support—positions Almitrine as a multifunctional agent in hypoxemic conditions.
Pharmacological Effects and Clinical Applications
Nocturnal Oxygen Desaturation
In COPD patients with nocturnal hypoxemia, Almitrine reduced desaturation episodes by 40% without disrupting sleep architecture . This contrasts with oxygen therapy, which often exacerbates hypercapnia . The drug’s ability to enhance chemoreceptor activity during sleep underscores its utility in 24-hour oxygenation management.
Acute Respiratory Distress Syndrome (ARDS) and COVID-19
The COVID-19 pandemic reignited interest in Almitrine for ARDS. A 2021 retrospective study of 32 COVID-19 ARDS patients found that intravenous Almitrine (10 µg/kg/min) increased the median ratio by 39%, with 66% of patients classified as responders . When combined with inhaled nitric oxide, oxygenation improved by 67% in responders, though 28-day mortality remained high at 47.6% . These findings highlight its role as a bridge therapy in critical care.
Adverse Effect | Incidence Rate | Population | Source |
---|---|---|---|
Headache | 12–18% | COPD patients | |
Nausea/Vomiting | 8–14% | Mixed ARDS/COPD | |
Increased mPAP | 15–22% | COPD patients | |
Hypotension | <5% | COVID-19 ARDS |
Recent Advances and Future Directions
Recent studies explore Almitrine’s antioxidant properties and pulmonary vasomodulation. In vitro, 6 µg/mL Almitrine reversed oxidative stress in diaphragm tissue by 89%, outperforming NAC . Clinically, low-dose infusions (2–4 µg/kg/min) improved right ventricular function in COVID-19-associated ARDS, suggesting utility beyond oxygenation . Ongoing trials are evaluating its synergy with prone positioning and neuromuscular blockers.
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